molecular formula C4H7NO B166291 Methacrylamide CAS No. 79-39-0

Methacrylamide

Cat. No. B166291
CAS RN: 79-39-0
M. Wt: 85.1 g/mol
InChI Key: FQPSGWSUVKBHSU-UHFFFAOYSA-N
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Description

Methacrylamide is an organic compound with the formula CH2=C(CH3)C(O)NH2 . It is a colorless or white solid and is a monomer for the production of polymers and copolymers, some of which are used in hydrogels . It is also a precursor of methyl methacrylate . Methacrylamide is a functional monomer with three functional groups—vinyl, methyl, and amide—in one molecule and serves as an ingredient in the manufacturing of chemicals utilized across various industries and applications .


Synthesis Analysis

Polymethacrylamide (PMAAm) can be synthesized via a cost-efficient photoiniferter reversible addition–fragmentation chain transfer (RAFT) polymerization . The microwave-induced synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) was carried out by free radical initiation using cerric (IV) ammonium nitrate (CAN) as a redox initiator .


Molecular Structure Analysis

Methacrylamide is a member of acrylamides and a primary carboxamide . Its molecular formula is C4H7NO .


Chemical Reactions Analysis

Methacrylamide is involved in various chemical reactions. For instance, it is used in the production of hydrogels . It is also used in the synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) via free radical initiation .


Physical And Chemical Properties Analysis

Methacrylamide is a colorless or white solid . Its molar mass is 85.106 g·mol−1 . It appears as white odorless crystals . Its density is 1.10-1.12 g/cm3 . It has a melting point of 106 to 109 °C and a boiling point of 215 °C . It is soluble in water with a solubility of 202 g/L at 20 °C .

Scientific Research Applications

Biomedical Applications

Methacrylamide, particularly N-(2-hydroxypropyl)methacrylamide (HPMA), is used extensively in biomedical research. HPMA copolymers have been developed as carriers for biologically active compounds, especially anticancer drugs, offering a promising avenue for macromolecular therapeutics in cancer treatment (Kopeček & Kopec̆ková, 2010). Molecular imaging technologies have employed HPMA copolymers to study the mechanism of drug delivery, enhancing our understanding of pharmacokinetics and drug targeting efficiency in both animal models and human patients (Zheng-Rong Lu, 2010).

Immunomodulatory Effects

Research has shown that polymers like poly N-(2-hydroxypropyl)methacrylamide (Duxon) exhibit immunosuppressive effects. These properties have been leveraged to prolong the survival of skin grafts and reduce lymphocyte reactions, indicating potential applications in transplantation and immune-related therapies (Paluska et al., 1980).

Polymerization and Copolymerization

The radical polymerization of N-(2-hydroxypropyl)methacrylamide has been a subject of study, revealing insights into the molecular weight and properties of the resulting polymers. This research is crucial for the design and synthesis of polymers with specific characteristics for various applications (Kopeček & Baẑilová, 1973).

Polymer Therapeutics in Cancer

Methacrylamide-based polymers are being designed for combination therapies in hormone-dependent cancers, utilizing their ability to carry and release multiple drugs in a controlled manner. This has significant implications for improving the efficacy and specificity of cancer treatments (Vicent et al., 2005).

Dental Applications

In dentistry, methacrylamides are being explored as components for dental adhesive systems. They offer enhanced resistance to hydrolytic and enzymatic degradation, which is crucial for the longevity and effectiveness of dental restorations (Fugolin et al., 2019).

Hydrogel Development

Methacrylamide is used in creating responsive hydrogels. For example, the development of chymotrypsin responsive hydrogels using methacrylamide-linked peptides showcases its potential in creating smart materials that respond to biological stimuli (Plunkett, Berkowski, & Moore, 2005).

Wound Healing Applications

Fluorinated methacrylamide chitosan hydrogels have been developed to enhance collagen synthesis in wound healing. These hydrogels improve oxygen availability in the wound area, demonstrating the potential of methacrylamide derivatives in advanced wound care (Patil et al., 2016).

Safety And Hazards

Methacrylamide is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of eye contact, it is advised to rinse cautiously with water for several minutes .

Future Directions

Methacrylamide-based polymers have been used in numerous areas of engineering and materials science . They demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .

properties

IUPAC Name

2-methylprop-2-enamide
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InChI

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQPSGWSUVKBHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
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Related CAS

25014-12-4
Record name Polymethacrylamide
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DSSTOX Substance ID

DTXSID8029600
Record name Methacrylamide
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Molecular Weight

85.10 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name 2-Propenamide, 2-methyl-
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Vapor Pressure

0.1 [mmHg]
Record name Methacrylamide
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Product Name

Methacrylamide

CAS RN

79-39-0
Record name Methacrylamide
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Record name METHACRYLAMIDE
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Record name 2-Propenamide, 2-methyl-
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Record name 2-METHYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

By way of example and not limitation, a description of the present invention, specifically the embodiment illustrated by FIG. 2, when used in an MMA process is provided. The most common feedstock for the production of MMA is acetone cyanohydrin (“ACH”). The first stage of producing MMA from ACH involves hydrolysis where the ACH is hydrolyzed by an excess of sulfuric acid to form alpha-sulfatoisobutyramide (“SIBAM”), alpha-hydroxyisobutyramide (“HIBAM”), methacrylamide (“MAM”), and MAA. Following hydrolysis, the hydrolysis mix is cracked to form MAM and a small amount of MAA, HIBAM and SIBAM. The cracked mix is then esterified with methanol to form valuable product MMA, but a sulfur-bearing residue stream is also produced that contains water, sulfuric acid, ammonium bisulfate, methanol, MMA, MAA, methanesulfonic acid and other trace components. It is desirable to recover the valuable organics from this residue stream and to concentrate the residue so that there is less residue to handle in downstream processing or disposal operations. To accomplish these goals, this sulfur-bearing upper flash tank feedstream is fed, for example, through conduit 22 into upper flash tank 24 where some of the water and organic components including MMA, MAA, and methanol are removed from the stream and taken overhead through conduit 21 to condenser 26. The remainder of the residue, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone, disulfonic acid, methanol, MAA and MMA, exits flash tank 24 and is conveyed into stripping vessel 30 via conduit 28. In stripping vessel 30, separation occurs and valuable organics components like methanol, MMA and MAA along with water are taken overhead via conduit 23 to condenser 32. From condenser 32 and condenser 26, the recovered organics and water can be recycled back into the process or stored via conduit 27 and conduit 25, respectively. From stripping vessel 30, the stripping vessel residue stream, which is primarily ammonium sulfate, ammonium bisulfate, sulfuric acid, water, acetone disulfonic acid, methanol, MAA and MMA, is fed into lower flash tank 34 by conduit 36. While the stripping vessel residue stream is residing in lower flash tank 34, methanol is added to the residue via conduit 42 to induce chemical reactions between and among components of the stripping vessel residue stream to produce lighter organic components, specifically MMA from MAA and methanol. These organic components are recovered at condenser 32 via conduit 35, stripping vessel 30 and conduit 23. The lower flash tank residue stream exits lower flash tank 34 and is fed to heat exchanger 38 via conduits 31 and 33 and then refed into lower flash tank 34 via conduit 29 after exiting the heat exchanger. Once the optimal amount of organics have been recovered, the lower flash tank residue stream, which is primarily composed of ammonium sulfate, ammonium bisulfate, sulfuric acid, water, and acetone disulfonic acid, exits the residue treatment system at conduit 40 for further processing or disposal.
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Synthesis routes and methods II

Procedure details

At the completion of the reaction (100% conversion of nitrile), the product mixture was decanted from the biocatalyst beads, and additional distilled, deionized water, 0.2 mL of 0.20 M calcium acetate buffer (pH 7.0, 2.0 mM final calcium ion concentration in reaction mixture) and 10, 20, 40 or 60 mmol of acrylonitrile, methacrylonitrile, or 3-hydroxy-valeronitrile mixed with the reaction heel (immobilized-cell catalyst and remaining product mixture from the first reaction) at 25° C. or 35° C. At the completion of the second reaction, the product mixture was decanted and a third reaction performed as before. The reaction time, product yield for acrylamide, methacrylamide, or 3-hydroxyvaleramide, and the percent recovered biocatalyst activity for each recycle reaction is listed in Table 11 below.
[Compound]
Name
nitrile
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60 mmol
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Synthesis routes and methods III

Procedure details

reacting acetone cyanohydrin with sulphuric acid or an oleum, in order to obtain methacrylamide;
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Synthesis routes and methods IV

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
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29 g
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225 g
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122 g
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peroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacrylamide
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Methacrylamide
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Methacrylamide
Reactant of Route 4
Methacrylamide
Reactant of Route 5
Methacrylamide
Reactant of Route 6
Methacrylamide

Citations

For This Compound
44,900
Citations
B Rihova, K Kubackova - Current pharmaceutical …, 2003 - ingentaconnect.com
Different anticancer drugs, farmorubicin, doxorubicin, paclitaxel and cis-platin have been conjugated through a Gly-Phe-Leu-Gly tetrapeptide side chain to a water-soluble synthetic …
Number of citations: 80 www.ingentaconnect.com
MV Solovsky, K Ulbrich, J Kopecek - Biomaterials, 1983 - Elsevier
… of N-(P-hydroxypropyl)methacrylamide … of N-(2-hydroxypropyl)methacrylamide … Chemical and kinetic studies on reactive copolymers of N-(2-hydroxypropyl)methacrylamide …
Number of citations: 64 www.sciencedirect.com
PA Vasey, SB Kaye, R Morrison, C Twelves… - Clinical cancer …, 1999 - AACR
PK1 comprises doxorubicin covalently bound to N-(2-hydroxypropyl)methacrylamide copolymer by a peptidyl linker. Following cellular uptake via pinocytosis, the linker is cleaved by …
Number of citations: 957 aacrjournals.org
V Šubr, K Ulbrich - Reactive and Functional Polymers, 2006 - Elsevier
A novel water-soluble poly[N-(2-hydroxypropyl)methacrylamide] copolymers containing thiazolidine-2-thione reactive groups in the side chains suitable for preparation of polymer-…
Number of citations: 160 www.sciencedirect.com
R Duncan, P Kopečková-Rejmanová, J Strohalm… - British journal of …, 1987 - nature.com
During recent years N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers have been developed as targetable drug carriers. These soluble synthetic polymers are internalized by …
Number of citations: 228 www.nature.com
MR Tavares, M Blahova, L Sedlakova, L Elling… - …, 2020 - ACS Publications
… In this study, we synthesized a series of fifteen N-(2-hydroxypropyl)methacrylamide (HPMA)-based glycopolymers with varying LacNAc amounts and presentations and evaluated the …
Number of citations: 30 pubs.acs.org
R Wei, L Cheng, M Zheng, R Cheng, F Meng… - …, 2012 - ACS Publications
Reduction-sensitive reversibly core-cross-linked micelles were developed based on poly(ethylene glycol)-b-poly(N-2-hydroxypropyl methacrylamide)–lipoic acid (PEG-b-PHPMA-LA) …
Number of citations: 216 pubs.acs.org
D Wang, P Kopečková, T Minko… - …, 2000 - ACS Publications
Starlike HPMA copolymers were synthesized by conjugating semitelechelic poly[N-(2-hydroxypropyl)methacrylamide] macromolecules (ST−PHPMA, arm) with PAMAM dendrimers (core…
Number of citations: 121 pubs.acs.org
M Vorobii, A de los Santos Pereira… - Polymer …, 2015 - pubs.rsc.org
… for a methacrylamide compared to other metal-catalyzed surface-initiated radical polymerizations, underpins the advantages of the SET-LRP for the polymerization of methacrylamide …
Number of citations: 68 pubs.rsc.org
AI Van Den Bulcke, B Bogdanov, N De Rooze… - …, 2000 - ACS Publications
… The gelatin methacrylamide can then be cross-linked in a … In the present paper, cross-linking of methacrylamide modified … Gelatin methacrylamide hydrogels are produced as a thin …
Number of citations: 334 pubs.acs.org

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